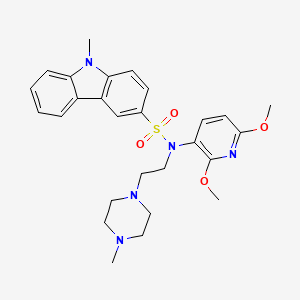
Anticancer agent 60
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 60 is a promising compound in the field of oncology, known for its potential to inhibit the growth and proliferation of cancer cells. This compound has been the subject of extensive research due to its unique properties and effectiveness in targeting various types of cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 60 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Quality control measures are implemented at various stages to monitor the purity and potency of the compound.
化学反应分析
Types of Reactions
Anticancer agent 60 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
科学研究应用
Anticancer agent 60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation, apoptosis, and signal transduction.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various cancers, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools and assays.
作用机制
The mechanism of action of Anticancer agent 60 involves its interaction with specific molecular targets and pathways within cancer cells. It is known to inhibit key enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. The compound also interferes with signal transduction pathways, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cancer cell survival and proliferation .
相似化合物的比较
Anticancer agent 60 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Anthraquinones: Known for their anticancer properties but often associated with higher toxicity.
Thienopyrimidines: Effective in targeting specific enzymes and pathways but may have different pharmacokinetic profiles.
Nitrogen-containing heterocycles: Widely used in anticancer drug development but may vary in their specificity and potency.
This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development and clinical application.
属性
分子式 |
C27H33N5O4S |
|---|---|
分子量 |
523.6 g/mol |
IUPAC 名称 |
N-(2,6-dimethoxypyridin-3-yl)-9-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]carbazole-3-sulfonamide |
InChI |
InChI=1S/C27H33N5O4S/c1-29-13-15-31(16-14-29)17-18-32(25-11-12-26(35-3)28-27(25)36-4)37(33,34)20-9-10-24-22(19-20)21-7-5-6-8-23(21)30(24)2/h5-12,19H,13-18H2,1-4H3 |
InChI 键 |
RZGIJOJMXBIKDZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCN(C2=C(N=C(C=C2)OC)OC)S(=O)(=O)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)
![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)
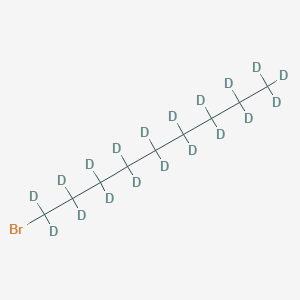
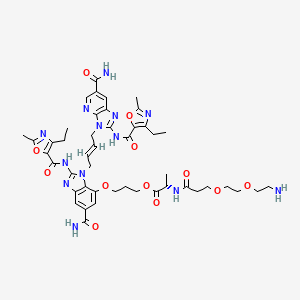
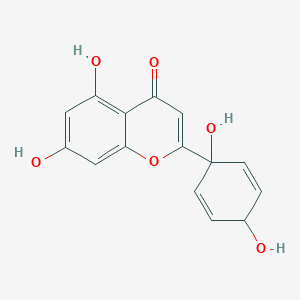

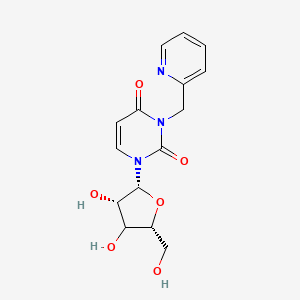
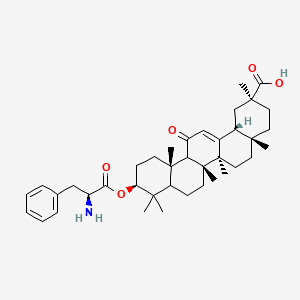
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one](/img/structure/B12399980.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] pentadecanoate](/img/structure/B12399984.png)

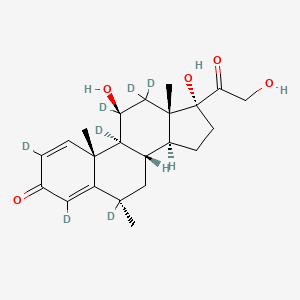
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)
